Cas no 201608-14-2 (Ac-DEVD-AFC)

Ac-DEVD-AFC 化学的及び物理的性質
名前と識別子
-
- L-a-Asparagine, N-acetyl-L-a-aspartyl-L-a-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-
- AC-DEVD-AFC
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin
- Ac-Asp-Glu-Val-Asp-AFC
- GZDRODOYEFEHGG-NUDCOPPTSA-N
- L-a-Asparagine,N-acetyl-L-a-aspartyl-L-a-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-
- N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-(trifluoromethyl)coumarin
- (4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
- 201608-14-2
- CS-7683
- SCHEMBL1180114
- F85555
- MFCD01310970
- HY-P1005
- 7-(2-Carboxyethyl)-4-(carboxymethyl)-2,5,8,11-tetrahydroxy-13-(hydroxy{[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]imino}methyl)-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
- J-013074
- N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin, >=90% (HPLC), powder
- BP-23699
- L-alpha-Asparagine, N-acetyl-L-alpha-aspartyl-L-alpha-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)
- Ac-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin
- Ac-Asp-Glu-Val-Asp-AFC (AFC = 7-Amino-4-trifluoromethylcoumarin)
- MS-31264
- Caspase-3 Substrate (Fluorogenic)
- DTXSID80942217
- Ac-DEVD-AFC,N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin
- DA-70473
- Ac-DEVD-AFC
-
- MDL: MFCD01310970
- インチ: InChI=1S/C30H34F3N5O13/c1-12(2)25(38-26(47)17(6-7-21(40)41)36-28(49)18(10-22(42)43)34-13(3)39)29(50)37-19(11-23(44)45)27(48)35-14-4-5-15-16(30(31,32)33)9-24(46)51-20(15)8-14/h4-5,8-9,12,17-19,25H,6-7,10-11H2,1-3H3,(H,34,39)(H,35,48)(H,36,49)(H,37,50)(H,38,47)(H,40,41)(H,42,43)(H,44,45)/t17-,18-,19-,25-/m0/s1
- InChIKey: GZDRODOYEFEHGG-NUDCOPPTSA-N
- ほほえんだ: CC([C@H](NC([C@@H](NC([C@@H](NC(C)=O)CC(O)=O)=O)CCC(O)=O)=O)C(N[C@H](C(NC1=CC2=C(C(C(F)(F)F)=CC(O2)=O)C=C1)=O)CC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 729.21100
- どういたいしつりょう: 729.211
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 18
- 重原子数: 51
- 回転可能化学結合数: 23
- 複雑さ: 1430
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 284A^2
- 疎水性パラメータ計算基準値(XlogP): -0.8
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.495
- ゆうかいてん: No data available
- ふってん: 1152.7 °C at 760 mmHg
- フラッシュポイント: 650.9 °C
- 屈折率: 1.574
- ようかいど: H2O: 1 mg/mL
- PSA: 287.61000
- LogP: 1.81620
- ようかいせい: 水に溶かし、1 mg/ml
Ac-DEVD-AFC セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Powder -80°C 2 years -20°C 1 year In solvent -80°C 6 months -20°C 1 month
Ac-DEVD-AFC 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1252228-10mg |
L-Asparagine, N-acetyl-L-aspartyl-L-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- |
201608-14-2 | 99% | 10mg |
$720 | 2023-05-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19446-1mg |
Ac-DEVD-AFC |
201608-14-2 | 98% | 1mg |
¥377.00 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021301-1mg |
AC-DEVD-AFC,90% |
201608-14-2 | 90% | 1mg |
¥468 | 2023-03-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19446-10mg |
Ac-DEVD-AFC |
201608-14-2 | 98% | 10mg |
¥2312.00 | 2023-09-09 | |
ChemScence | CS-7683-1mg |
Ac-DEVD-AFC |
201608-14-2 | 99.15% | 1mg |
$60.0 | 2022-04-27 | |
MedChemExpress | HY-P1005-5mg |
Ac-DEVD-AFC |
201608-14-2 | 99.24% | 5mg |
¥1800 | 2024-05-25 | |
TargetMol Chemicals | TP1326-1 mg |
Ac-DEVD-AFC |
201608-14-2 | 99.11% | 1mg |
¥ 537 | 2023-07-11 | |
TargetMol Chemicals | TP1326-200 mg |
Ac-DEVD-AFC |
201608-14-2 | 99.11% | 200mg |
¥ 17,840 | 2023-07-11 | |
TRC | A190273-2.5mg |
Ac-DEVD-AFC |
201608-14-2 | 2.5mg |
$ 115.00 | 2023-04-19 | ||
TargetMol Chemicals | TP1326-100mg |
Ac-DEVD-AFC |
201608-14-2 | 99.11% | 100mg |
¥ 8290 | 2024-07-20 |
Ac-DEVD-AFC 関連文献
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Domenica Capasso,Sonia Di Gaetano,Veronica Celentano,Donatella Diana,Luisa Festa,Rossella Di Stasi,Lucia De Rosa,Roberto Fattorusso,Luca D. D'Andrea Mol. BioSyst. 2017 13 1619
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Elisabetta Gabano,Mauro Ravera,Francesca Trivero,Stefano Tinello,Andrea Gallina,Ilaria Zanellato,Marzia B. Gariboldi,Elena Monti,Domenico Osella Dalton Trans. 2018 47 8268
-
Jing Liang,Ben Zhong Tang,Bin Liu Chem. Soc. Rev. 2015 44 2798
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Elisabetta Gabano,Mauro Ravera,Ilaria Zanellato,Stefano Tinello,Andrea Gallina,Beatrice Rangone,Valentina Gandin,Cristina Marzano,Maria Grazia Bottone,Domenico Osella Dalton Trans. 2017 46 14174
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Rubí Zamudio-Vázquez,Sa?ka Ivanova,Miguel Moreno,Maria Isabel Hernandez-Alvarez,Ernest Giralt,Axel Bidon-Chanal,Antonio Zorzano,Fernando Albericio,Judit Tulla-Puche Chem. Sci. 2015 6 4537
-
Li-Song Zhang,Hong-Lei Xu,Ying Xia,Jian-Peng Bi,Chuan-Zeng Zhang,Zhen Xi,Lu-Yuan Li,Zhi-Song Zhang Chem. Commun. 2021 57 797
-
Chien-Wei Wu,Pei-Jung Lin,Jia-Shiuan Tsai,Chih-Ying Lin,Lih-Yuan Lin Toxicol. Res. 2019 8 101
-
Mauro Ravera,Elisabetta Gabano,Ilaria Zanellato,Beatrice Rangone,Elena Perin,Beatrice Ferrari,Maria Grazia Bottone,Domenico Osella Dalton Trans. 2021 50 3161
-
Junjie Ma,Xin Ni,Yali Gao,Kun Huang,Jiaan Liu,Yu Wang,Roufen Chen,Cuifang Wang Med. Chem. Commun. 2019 10 465
-
Anming Tang,Bin Mei,Weijuan Wang,Wanglai Hu,Fang Li,Jun Zhou,Qing Yang,Hua Cui,Mian Wu,Gaolin Liang Nanoscale 2013 5 8963
Ac-DEVD-AFCに関する追加情報
Professional Introduction to Ac-DEVD-AFC (CAS No. 201608-14-2)
Ac-DEVD-AFC is a synthetic peptide derivative widely recognized for its significant role in the field of biochemical research and pharmaceutical development. This compound, identified by its Chemical Abstracts Service (CAS) number 201608-14-2, belongs to a class of molecules known for their ability to interact with specific enzymatic systems, making them invaluable tools in both academic and industrial settings.
The name Ac-DEVD-AFC provides insight into its chemical structure and functional properties. The "Ac" prefix indicates the presence of an acetyl group, which is commonly used to modify peptides to enhance stability and solubility. The core sequence "DEVD" is a well-known substrate for caspase-3, a critical enzyme in the apoptotic pathway. The "AFC" suffix signifies the presence of an fluoromethyl ketone group, which serves as a irreversible inhibitor of caspases. This unique combination makes Ac-DEVD-AFC a powerful tool for studying cell death mechanisms and developing novel therapeutic strategies.
In recent years, significant advancements have been made in understanding the therapeutic potential of Ac-DEVD-AFC. Research has demonstrated its efficacy in modulating apoptosis, particularly in cancer research where it is used to induce programmed cell death in tumor cells. The fluoromethyl ketone group in its structure allows for covalent binding to caspase-3, providing a highly selective and potent mechanism of action. This has led to its exploration as an anti-cancer agent, with several clinical trials underway to evaluate its safety and efficacy.
Moreover, Ac-DEVD-AFC has found applications in neurodegenerative disease research. Studies have shown that excessive caspase activity contributes to neuronal damage in conditions such as Alzheimer's and Parkinson's disease. By inhibiting caspase-3, Ac-DEVD-AFC has been observed to mitigate neurotoxicity and protect against cognitive decline. These findings have opened new avenues for developing treatments targeting neuroinflammation and excitotoxicity.
The compound's utility extends beyond apoptosis research. It has been employed in developmental biology to investigate the role of caspases during embryonic development. By selectively inhibiting caspase activity, researchers can gain insights into the molecular mechanisms underlying tissue formation and organogenesis. This has implications not only for basic science but also for understanding congenital anomalies and developing regenerative medicine approaches.
From a chemical perspective, Ac-DEVD-AFC is synthesized through a multi-step process involving peptide coupling techniques and fluorination reactions. The acetyl group at the N-terminus enhances the peptide's pharmacokinetic properties, while the fluoromethyl ketone moiety ensures high affinity for caspase-3 binding. Advances in synthetic chemistry have enabled the production of high-purity batches of Ac-DEVD-AFC, making it more accessible for research applications.
The growing body of evidence supporting the therapeutic potential of Ac-DEVD-AFC has prompted further investigation into its pharmacological profile. Preclinical studies have highlighted its ability to selectively target pathological processes without significant off-target effects. This selectivity is crucial for developing safe and effective treatments that minimize side effects associated with broad-spectrum inhibitors.
In conclusion, Ac-DEVD-AFC (CAS No. 201608-14-2) is a multifaceted compound with broad applications in biochemical research and pharmaceutical development. Its unique structure and mechanism of action make it an invaluable tool for studying cell death pathways, neurodegenerative diseases, and developmental biology. As research continues to uncover new therapeutic uses, Ac-DEVD-AFC is poised to play a pivotal role in advancing our understanding of human health and disease.
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